molecular formula C15H13N3O2 B2650212 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole CAS No. 143859-77-2

2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole

Cat. No.: B2650212
CAS No.: 143859-77-2
M. Wt: 267.288
InChI Key: ANRISMCNFMGLPP-UHFFFAOYSA-N
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Description

2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole is a compound that features a pyrrole ring system substituted with a 4-nitrophenyl group and another pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products

Preparation Methods

The synthesis of 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with pyrrole in the presence of a base to form an intermediate, which is then further reacted with another equivalent of pyrrole under acidic conditions to yield the final product . Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrrole rings can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole include other pyrrole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.

Properties

IUPAC Name

2-[(4-nitrophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-18(20)12-7-5-11(6-8-12)15(13-3-1-9-16-13)14-4-2-10-17-14/h1-10,15-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRISMCNFMGLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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